1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol
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Overview
Description
1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a 3-methyl-1,2-oxazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the hydroxypropan-2-yl group. Common synthetic routes may involve the use of reagents such as aldehydes, amines, and alcohols under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[[(2R,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-9-[[oxo-(propan-2-ylamino)methyl]amino]-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-propan-2-ylurea: A compound with a similar hydroxypropan-2-yl group but different overall structure and properties.
1-[(2S,3R)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-[(methyl(pyridin-4-ylmethyl)amino)methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(1-naphthalenyl)urea: Another related compound with a different arrangement of functional groups.
Uniqueness
1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-4-11(16-12-8)6-13(5-10(3)15)9(2)7-14/h4,9-10,14-15H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMISQOTSSQBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(CC(C)O)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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